

Application Notes and Protocols for ReACp53 in Cell Culture Experiments

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Compound of Interest

Compound Name: ReACp53

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Introduction

ReACp53 is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53 protein, a common event in a majority of human cancers.[1] Mutant p53 proteins not only lose their tumor-suppressive functions but can also gain new oncogenic properties, contributing to cancer progression and therapeutic resistance.[2][3] **ReACp53** functions by preventing the formation of these amyloid-like p53 aggregates, thereby rescuing the wild-type conformation and function of the p53 protein.[4][5] This restoration of p53 activity leads to the transcriptional activation of its target genes, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[6][7] These application notes provide a comprehensive guide for utilizing **ReACp53** in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

ReACp53 is designed to specifically interfere with the aggregation-prone segments of the mutant p53 protein.[2] By binding to these regions, it prevents the protein from misfolding and forming aggregates.[8] This allows the mutant p53 to refold into a more native, wild-type-like conformation, restoring its ability to translocate to the nucleus, bind to DNA, and activate the

transcription of downstream target genes.[2][7] Key downstream effects include the upregulation of p21 (leading to cell cycle arrest) and pro-apoptotic proteins like PUMA and NOXA, ultimately inducing programmed cell death in cancer cells harboring mutant p53.[6][9]

Data Presentation

Table 1: In Vitro Efficacy of ReACp53 on Cancer Cell Lines

Cell Line	Cancer Type	p53 Status	Assay	Endpoint	ReACp5 3 Concentration	Result	Citation
S1 GODL	High-Grade Serous Ovarian Carcinoma	Mutant	MTS	Cell Viability (EC50)	Not specified	~5-15 μ M (varies with serum concentration)	[6]
OVCAR3	Ovarian	Mutant	MTS	Cell Viability	Not specified	Concentration-dependent decrease	[6]
CWRR1	Castration-Resistant Prostate Cancer	Mutant	Cell Proliferation	Inhibition	10 μ M	Significant inhibition of proliferation	[2]
DU145	Prostate Cancer	Mutant	Cell Viability	Decrease	Not specified	Decreased cell viability	[10]
C4-2	Prostate Cancer	Wild-Type	Cell Proliferation	Inhibition	10 μ M	Inhibition of proliferation	[2]
MIA PaCa-2	Pancreatic Cancer	Mutant (R248W)	Annexin V/PI	Apoptosis	5 μ M	75.7% early apoptosis, 2.0% late apoptosis	[11]

Table 2: Effect of ReACp53 on p53 Target Gene Expression

Cell Line	Cancer Type	ReACp53 Treatment	Target Gene	Change in Expression	Citation
OVCAR3 organoids	Ovarian	Not specified	p21, GADD45B, PUMA, NOXA, DRAM1	Upregulated	[6]
C4-2	Prostate Cancer	10 μ M	p21	Increased protein expression and transcripts	[2]
CWRR1	Prostate Cancer	10 μ M	p21	Increased protein expression and transcripts	[2]
OVCAR3 xenografts	Ovarian	Not specified	p21, MDM2	Increased transcription	[5]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating the effect of **ReACp53** on cancer cell proliferation.[2][6]

Materials:

- Cancer cell line of interest (e.g., S1 GODL, OVCAR3)
- Complete cell culture medium

- 96-well cell culture plates
- **ReACp53** (and scrambled peptide control)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Seed 1,000 cells per well in a 96-well plate in a final volume of 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
- The next day, treat the cells with various concentrations of **ReACp53**. It is recommended to also include a vehicle control (e.g., DMSO) and a scrambled peptide control.[6]
- Incubate the cells for 72 hours.
- Add 20 μ L of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis and necrosis in cells treated with **ReACp53** using flow cytometry.[6][11]

Materials:

- Cancer cell line of interest
- 6-well cell culture plates

- Complete cell culture medium
- **ReACp53**
- Annexin V-FITC/PI Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with the desired concentrations of **ReACp53** for the desired time (e.g., 16 hours or 2 days).[\[6\]](#)[\[11\]](#)
- Harvest the cells, including any floating cells in the medium.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Western Blotting for p53 Pathway Proteins

This protocol allows for the detection of changes in protein expression in the p53 pathway following **ReACp53** treatment.[\[2\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Cancer cell line of interest

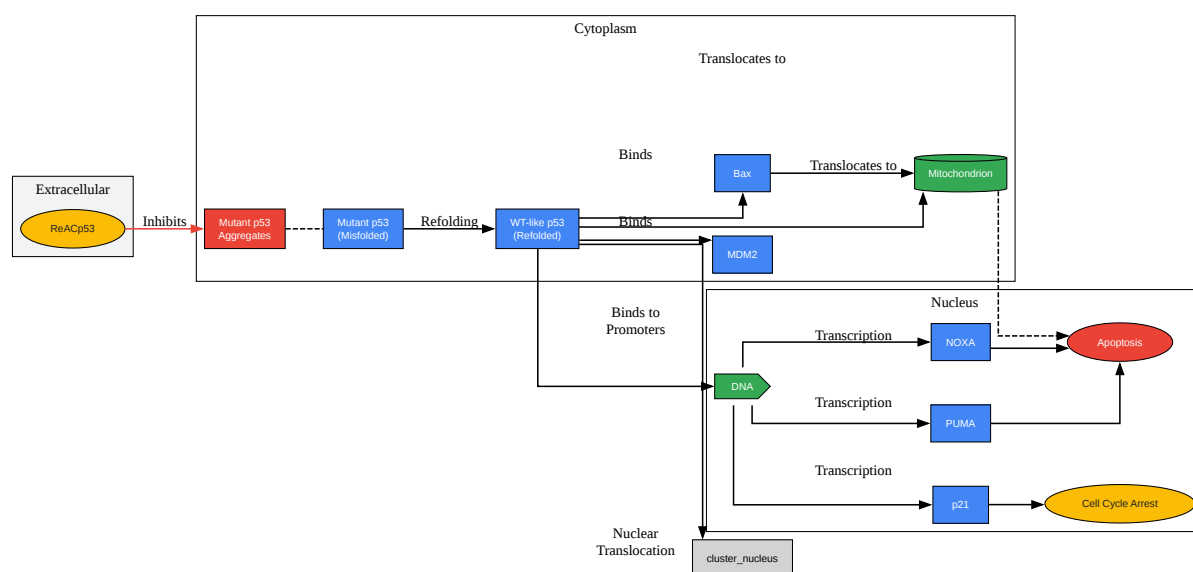
- Complete cell culture medium
- **ReACp53**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Seed cells and treat with **ReACp53** as described in the previous protocols.
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer.[\[14\]](#)
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

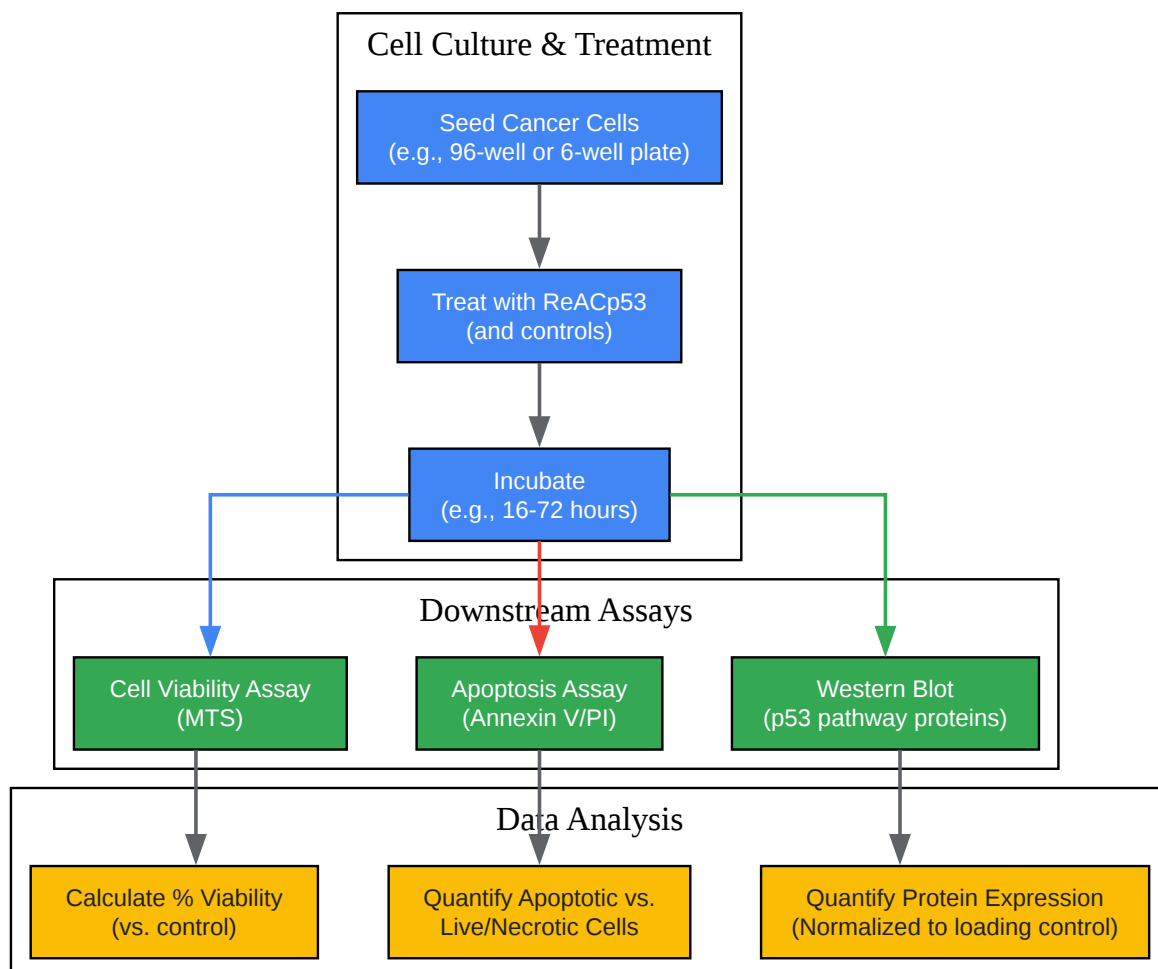
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Quantify band intensities and normalize to a loading control like GAPDH.

Visualizations



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Caption: **ReACp53** signaling pathway.



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Caption: General experimental workflow for **ReACp53** studies.

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